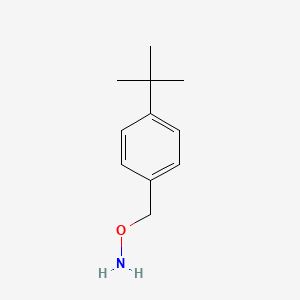
o-(4-(Tert-butyl)benzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(4-(Tert-butyl)benzyl)hydroxylamine is an organic compound with the molecular formula C11H17NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-tert-butylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-(4-(Tert-butyl)benzyl)hydroxylamine typically involves the reaction of 4-tert-butylbenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
o-(4-(Tert-butyl)benzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamines or amines.
Aplicaciones Científicas De Investigación
o-(4-(Tert-butyl)benzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.
Mecanismo De Acción
The mechanism of action of o-(4-(Tert-butyl)benzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
- O-tert-Butylhydroxylamine
- O-Benzylhydroxylamine
- O-Phenylhydroxylamine
Comparison
o-(4-(Tert-butyl)benzyl)hydroxylamine is unique due to the presence of the 4-tert-butylbenzyl group, which imparts steric hindrance and influences its reactivity compared to other hydroxylamine derivatives. This makes it particularly useful in reactions where selective reactivity is desired.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
O-[(4-tert-butylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10-6-4-9(5-7-10)8-13-12/h4-7H,8,12H2,1-3H3 |
Clave InChI |
RUXJTCBVBFYDHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


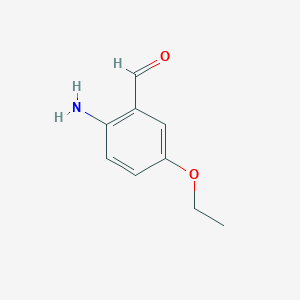
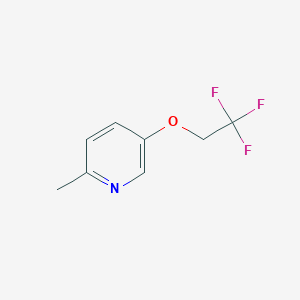
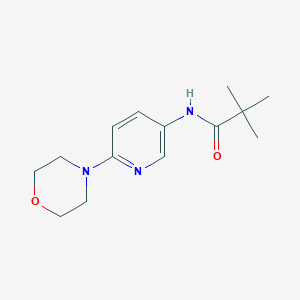
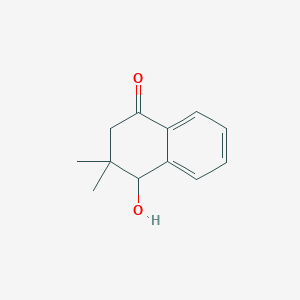
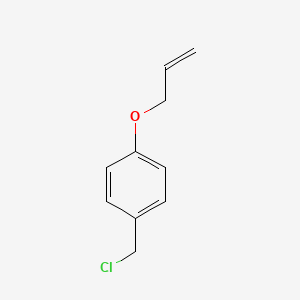
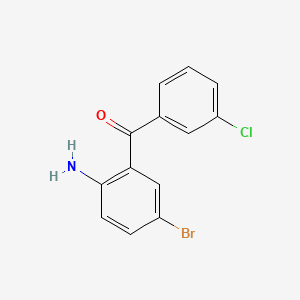
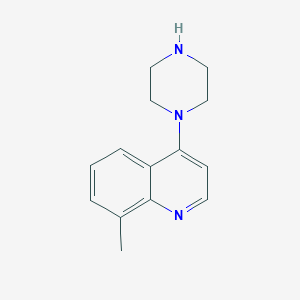
![2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8740375.png)
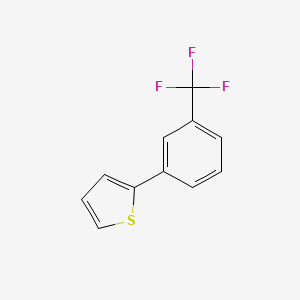
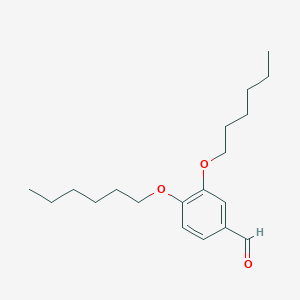
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]imidazole](/img/structure/B8740385.png)
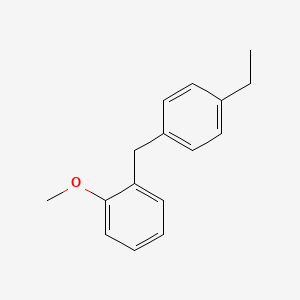
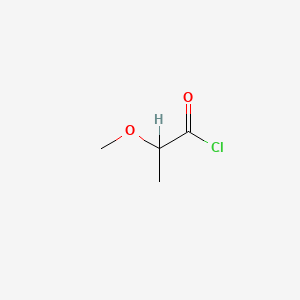
![3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B8740423.png)
